

A Technical Guide to the Molecular Structure of Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

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Compound of Interest

Compound Name: Methyl 4-(hydroxymethyl)cyclohexanecarboxylate

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Introduction

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is a bifunctional organic compound featuring a cyclohexane ring substituted with a methyl ester and a hydroxymethyl group at the 1 and 4 positions, respectively. This unique structure makes it a highly versatile intermediate in organic synthesis and a valuable building block in materials science.^[1] Its significance is particularly noted in the pharmaceutical industry, where it serves as a key precursor for the synthesis of tranexamic acid derivatives, and in polymer chemistry as a monomer for various polymers.^[1] This guide provides an in-depth analysis of its molecular structure, stereochemistry, physicochemical properties, and synthetic pathways, tailored for researchers and professionals in drug development and chemical sciences.

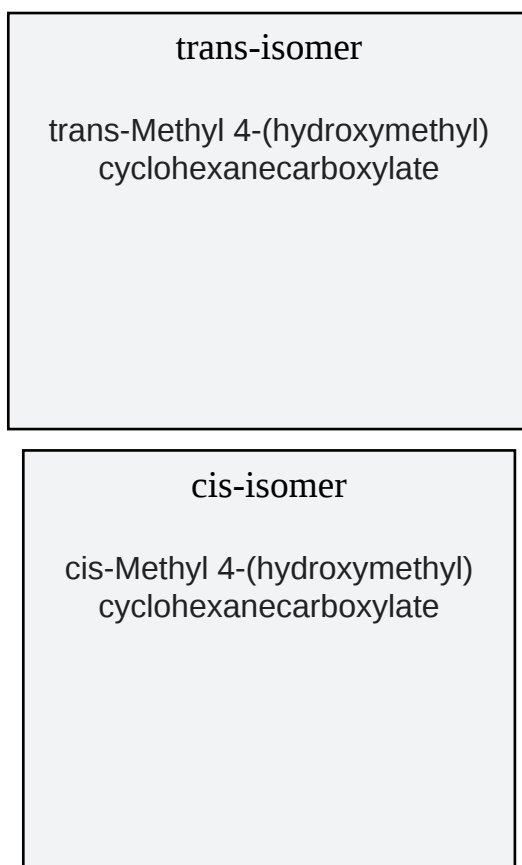
Physicochemical Properties

The fundamental properties of **methyl 4-(hydroxymethyl)cyclohexanecarboxylate** are summarized below. These characteristics are crucial for its handling, storage, and application in experimental settings. Proper storage in anhydrous conditions at room temperature is recommended to prevent hydrolysis of the ester group.^[1]

Property	Value
Molecular Formula	C ₉ H ₁₆ O ₃ [1][2]
Molecular Weight	172.22 g/mol [1][3]
IUPAC Name	methyl 4-(hydroxymethyl)cyclohexane-1-carboxylate[4]
CAS Number	110928-44-4 (for trans-isomer)[3][5][6]
Boiling Point	~250.7 °C[1][3]
Density	~1.1 g/cm ³ [3]
Flash Point	~99.8 °C[3]
Solubility	Soluble in ether and alcohol; insoluble in water[1]

Molecular Structure and Stereochemistry

The core of the molecule is a 1,4-disubstituted cyclohexane ring. This substitution pattern gives rise to two geometric isomers: cis and trans.



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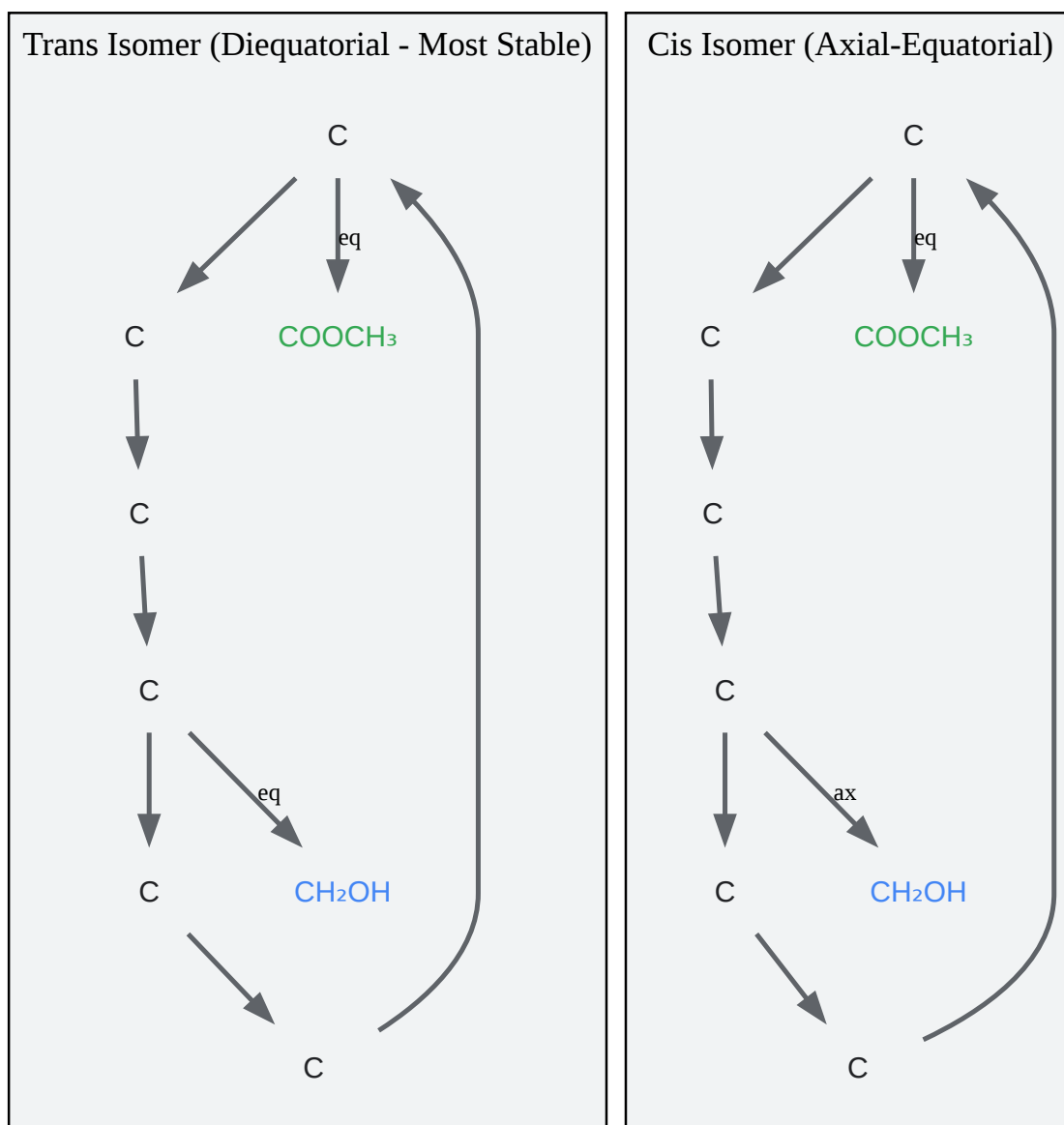
Figure 1: 2D structures of cis and trans isomers.

Conformational Analysis

The cyclohexane ring predominantly adopts a chair conformation to minimize angular and torsional strain. In this conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.

- **Trans Isomer:** The most stable conformation for the trans isomer places both the larger methyl carboxylate group and the hydroxymethyl group in equatorial positions. This arrangement minimizes steric hindrance, specifically the unfavorable 1,3-diaxial interactions that would occur if either group were axial.
- **Cis Isomer:** The cis isomer must have one substituent in an axial position and the other in an equatorial position. A rapid ring-flip occurs at room temperature, leading to an equilibrium

between two chair conformers. The conformer with the larger methyl carboxylate group in the equatorial position is generally more stable.



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Figure 2: Predominant chair conformations of isomers.

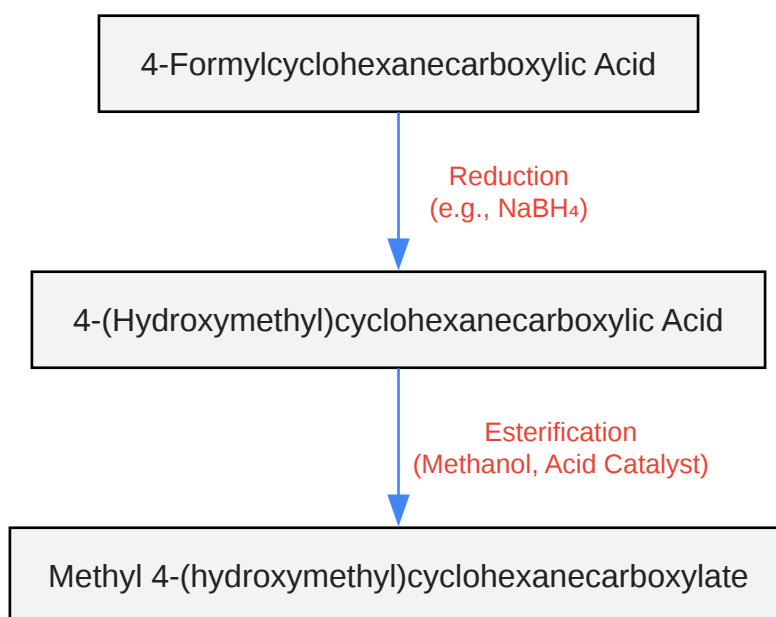
Predicted Spectroscopic Data

While specific experimental spectra are not detailed in this guide, the structural features of **methyl 4-(hydroxymethyl)cyclohexanecarboxylate** allow for the prediction of its key spectroscopic signatures.

Technique	Functional Group	Predicted Chemical Shift / Wavenumber
¹ H NMR	-OH	Broad singlet, ~1.5-3.5 ppm
-COOCH ₃	Singlet, ~3.6-3.7 ppm	
-CH ₂ OH	Doublet or Triplet, ~3.4-3.6 ppm	
Cyclohexane Ring Protons	Complex multiplets, ~1.0-2.5 ppm	
¹³ C NMR	C=O (Ester)	~175 ppm
-CH ₂ OH	~65 ppm	
-COOCH ₃	~51 ppm	
Cyclohexane Ring Carbons	~25-45 ppm	
IR Spectroscopy	O-H Stretch (Alcohol)	Broad band, ~3200-3500 cm ⁻¹
C-H Stretch (sp ³)	~2850-3000 cm ⁻¹	
C=O Stretch (Ester)	Strong, sharp band, ~1730-1740 cm ⁻¹	
C-O Stretch	~1000-1300 cm ⁻¹	

Synthesis and Experimental Protocols

Methyl 4-(hydroxymethyl)cyclohexanecarboxylate is typically synthesized from its corresponding carboxylic acid, which can be prepared via the reduction of 4-formylcyclohexanecarboxylic acid.^[1]



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Figure 3: General synthetic workflow.

Representative Experimental Protocol: Synthesis

Step 1: Reduction of 4-formylcyclohexanecarboxylic acid

- Dissolve 4-formylcyclohexanecarboxylic acid in a suitable solvent (e.g., ethanol or a mixture of THF and water) in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Slowly add sodium borohydride (NaBH₄) portion-wise, monitoring the reaction temperature to keep it below 10 °C.
- After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by carefully adding dilute hydrochloric acid until the solution is acidic (pH ~2-3).
- Extract the product, 4-(hydroxymethyl)cyclohexanecarboxylic acid, with a suitable organic solvent (e.g., ethyl acetate).

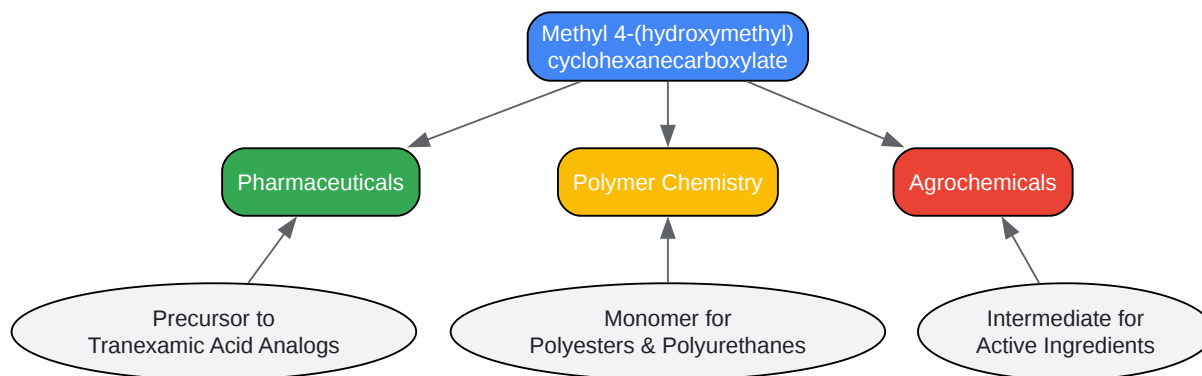
- Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

Step 2: Fischer Esterification

- Combine the crude 4-(hydroxymethyl)cyclohexanecarboxylic acid with an excess of methanol.
- Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).
- Heat the mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
- After completion, cool the mixture to room temperature and remove the excess methanol under reduced pressure.
- Neutralize the residue with a saturated solution of sodium bicarbonate.
- Extract the final product, **methyl 4-(hydroxymethyl)cyclohexanecarboxylate**, with ethyl acetate or dichloromethane.
- Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
- Purify the crude ester via column chromatography on silica gel to obtain the pure product.

Applications in Research and Drug Development

The bifunctional nature of this molecule makes it a valuable intermediate for creating more complex molecules with specific biological activities or material properties.



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Figure 4: Key application areas.

- **Pharmaceutical Synthesis:** It is a crucial starting material for producing derivatives of 4-(aminomethyl)cyclohexanecarboxylic acid (tranexamic acid), which are known for their antifibrinolytic properties.^{[1][7]}
- **Polymer Science:** The presence of both a hydroxyl and an ester group allows it to be used as a monomer or a chain extender in the synthesis of polyesters and other polymers.^[1]
- **Agrochemicals:** The cyclohexane scaffold is common in agrochemicals, and this compound serves as a versatile intermediate for creating new derivatives with potential herbicidal or pesticidal activities.^[1]

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